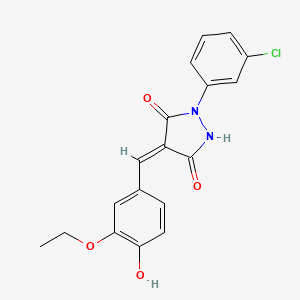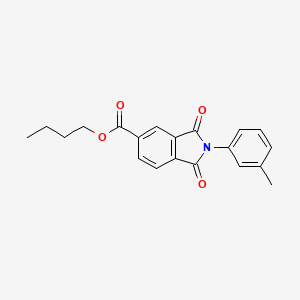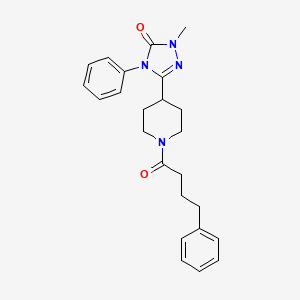![molecular formula C27H23N3O10 B14950683 (5E)-5-({[(4-methoxy-3-nitrophenyl)carbonyl]oxy}imino)-3-methyl-5,6,7,8-tetrahydronaphthalen-2-yl 4-methoxy-3-nitrobenzoate](/img/structure/B14950683.png)
(5E)-5-({[(4-methoxy-3-nitrophenyl)carbonyl]oxy}imino)-3-methyl-5,6,7,8-tetrahydronaphthalen-2-yl 4-methoxy-3-nitrobenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “(5E)-5-({[(4-methoxy-3-nitrophenyl)carbonyl]oxy}imino)-3-methyl-5,6,7,8-tetrahydronaphthalen-2-yl 4-methoxy-3-nitrobenzoate” is a complex organic molecule that features multiple functional groups, including methoxy, nitro, carbonyl, and imino groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves multiple steps, starting with the preparation of the core naphthalene structure, followed by the introduction of the methoxy and nitro groups. The key steps might include:
Naphthalene Derivative Synthesis:
Functional Group Introduction: The methoxy and nitro groups can be introduced via nitration and methylation reactions.
Formation of the Imino Group: The imino group can be formed through the reaction of an amine with a carbonyl compound.
Esterification: The final step involves the esterification of the naphthalene derivative with 4-methoxy-3-nitrobenzoic acid.
Industrial Production Methods
Industrial production of such a complex molecule would require optimization of each step to ensure high yield and purity. This might involve the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
The compound can undergo various types of chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form aldehydes or carboxylic acids.
Reduction: The nitro groups can be reduced to amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Catalytic hydrogenation or reagents like tin(II) chloride (SnCl₂) can be employed.
Substitution: Halogens, acids, or bases can be used depending on the type of substitution.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups would yield aldehydes or acids, while reduction of the nitro groups would yield amines.
科学的研究の応用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups make it a versatile intermediate in organic synthesis.
Biology
In biology, the compound could be studied for its potential biological activity. The presence of nitro and methoxy groups suggests that it might have antimicrobial or anti-inflammatory properties.
Medicine
In medicinal chemistry, the compound could be investigated for its potential as a drug candidate. Its unique structure might interact with biological targets in novel ways, leading to new therapeutic agents.
Industry
In industry, the compound could be used in the development of new materials, such as polymers or coatings, due to its multiple reactive sites.
作用機序
The mechanism by which this compound exerts its effects would depend on its specific application. For example, if it is used as a drug, it might interact with enzymes or receptors in the body, modulating their activity. The nitro and methoxy groups could play a role in these interactions, either through electronic effects or by forming hydrogen bonds with biological targets.
類似化合物との比較
Similar Compounds
(5E)-5-({[(4-methoxy-3-nitrophenyl)carbonyl]oxy}imino)-3-methyl-5,6,7,8-tetrahydronaphthalen-2-yl 4-methoxy-3-nitrobenzoate: This compound is unique due to its specific combination of functional groups and its naphthalene core.
Other Nitro and Methoxy Substituted Compounds: Compounds with similar functional groups might include nitrobenzene derivatives or methoxy-substituted aromatic compounds.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse chemical reactivity. This makes it a valuable compound for research and industrial applications.
特性
分子式 |
C27H23N3O10 |
|---|---|
分子量 |
549.5 g/mol |
IUPAC名 |
[(5E)-5-(4-methoxy-3-nitrobenzoyl)oxyimino-3-methyl-7,8-dihydro-6H-naphthalen-2-yl] 4-methoxy-3-nitrobenzoate |
InChI |
InChI=1S/C27H23N3O10/c1-15-11-19-16(14-25(15)39-26(31)17-7-9-23(37-2)21(12-17)29(33)34)5-4-6-20(19)28-40-27(32)18-8-10-24(38-3)22(13-18)30(35)36/h7-14H,4-6H2,1-3H3/b28-20+ |
InChIキー |
ZTYHMKZHHOFWBJ-VFCFBJKWSA-N |
異性体SMILES |
CC1=CC\2=C(CCC/C2=N\OC(=O)C3=CC(=C(C=C3)OC)[N+](=O)[O-])C=C1OC(=O)C4=CC(=C(C=C4)OC)[N+](=O)[O-] |
正規SMILES |
CC1=CC2=C(CCCC2=NOC(=O)C3=CC(=C(C=C3)OC)[N+](=O)[O-])C=C1OC(=O)C4=CC(=C(C=C4)OC)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N'-[(E)-(1-Methyl-1H-indol-3-YL)methylidene]-2-[(2-methylphenyl)amino]acetohydrazide](/img/structure/B14950609.png)
![N-[(E)-(2-hydroxy-1-naphthyl)methyleneamino]-1H-pyrazole-5-carboxamide](/img/structure/B14950610.png)
![Thieno[2,3-b]pyridin-3-amine, 4-trifluoromethyl-2-(4-methylbenzoyl)-6-(2-thienyl)-](/img/structure/B14950612.png)

![2-[(2-methoxyethyl)amino]-3-[(Z)-(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B14950617.png)
![5-{(2E)-2-[4-(benzyloxy)benzylidene]hydrazinyl}-N-(4-bromophenyl)-5-oxopentanamide](/img/structure/B14950628.png)

![N-({N'-[(E)-(2H-1,3-Benzodioxol-5-YL)methylidene]hydrazinecarbonyl}methyl)-4-tert-butylbenzamide](/img/structure/B14950644.png)
![N-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-N-(2-phenylethyl)benzenesulfonamide](/img/structure/B14950647.png)
![N-benzyltricyclo[4.3.1.1~3,8~]undecane-1-carbothioamide](/img/structure/B14950652.png)
![N'~1~,N'~2~-bis{(E)-[3-methyl-1-(2-methylphenyl)-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}ethanedihydrazide](/img/structure/B14950657.png)
![2-Amino-5-oxo-4-pyridin-3-yl-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile](/img/structure/B14950659.png)

